In vitro biological activity of 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- derivatives
In vitro biological activity of 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- derivatives
An In-Depth Technical Guide to the In Vitro Biological Activity of Pyrazolo[3,4-d]thiazole Derivatives
Introduction: The Pyrazolo[3,4-d]thiazole Scaffold in Modern Drug Discovery
The fusion of pyrazole and thiazole rings creates the pyrazolo[3,4-d]thiazole heterocyclic system, a scaffold of significant interest in medicinal chemistry.[1][2] This structural motif is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. Thiazole and pyrazole moieties are independently found in numerous FDA-approved drugs and biologically active compounds, demonstrating activities from antimicrobial to anticancer.[1][3] Their combination into a fused system like pyrazolo[3,4-d]thiazole and its isomers offers a unique three-dimensional architecture for designing novel therapeutic agents.
This guide focuses on the in vitro biological activities of derivatives based on this core structure, including the specific subclass of 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- derivatives. While the literature often discusses the broader family, the principles and methodologies are directly applicable. We will delve into the key therapeutic areas where these compounds show promise—oncology, infectious diseases, and inflammation—and provide detailed, field-proven protocols for their evaluation. The narrative is structured to explain not just the "how" but the "why" behind experimental designs, empowering researchers to critically assess and adapt these methods for their own discovery programs.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
A primary focus of research on pyrazolo[3,4-d]thiazole derivatives has been their potent cytotoxic effects against various human cancer cell lines. These compounds have been shown to interfere with multiple pathways essential for tumor growth and survival.
Mechanisms of Action
The anticancer effects of this scaffold are not monolithic; they operate through several distinct and sometimes overlapping mechanisms.
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Enzyme Inhibition: A key mechanism is the inhibition of protein kinases that are crucial for cancer cell signaling. For instance, certain 1,3,5-trisubstituted-1H-pyrazolo[3,4-d]thiazole derivatives have demonstrated significant inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[4] Other related pyrazolo-fused systems, like pyrazolo[3,4-d]pyrimidines, are known to inhibit Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Src kinases, highlighting the scaffold's versatility in targeting oncogenic signaling.[5][6][7]
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Induction of Apoptosis: Potent derivatives can trigger programmed cell death, or apoptosis, in cancer cells. Mechanistic studies have revealed that this can be achieved by activating caspases (like caspase-3), modulating the expression of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins, and decreasing the mitochondrial membrane potential.[8]
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Cell Cycle Arrest: By interfering with the cell division cycle, these compounds can halt the proliferation of cancer cells. For example, compound 6b from one study was found to induce S-phase arrest in MCF-7 breast cancer cells and G1/S-phase arrest in HepG2 liver cancer cells.[4] This prevents the cells from replicating their DNA and proceeding to mitosis.
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Generation of Reactive Oxygen Species (ROS): Some related pyrazolo[3,4-d]pyrimidine derivatives have been shown to exert their cytotoxic effects by significantly increasing the intracellular levels of ROS, such as hydrogen peroxide.[9] This induces overwhelming oxidative stress, leading to cell death.
Data Summary: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC50 values) of selected pyrazolo[3,4-d]thiazole and related pyrazolopyrimidine derivatives against various human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 Value | Reference |
| 6b | Pyrazolo[3,4-d]thiazole | MCF-7 (Breast) | 15.57 µg/mL | [4] |
| 6b | Pyrazolo[3,4-d]thiazole | HepG2 (Liver) | 43.72 µg/mL | [4] |
| 6 | Pyrazolo[5,1-b]thiazole | HepG-2 (Liver) | 6.9 µg/mL | [3] |
| 6 | Pyrazolo[5,1-b]thiazole | HCT-116 (Colon) | 13.6 µg/mL | [3] |
| 10e | Pyrazolo[3,4-d]pyrimidine | MCF-7 (Breast) | 11 µM | [5][10] |
| 17 | Pyrazolo[3,4-d]pyrimidine | MCF-7 (Breast) | 2.89 µM | [8] |
| 4f | Pyrazoline-Thiazolidinone | Leukemia Cell Lines | 1.64–3.20 µM (GI50) | [11] |
| 16 | Pyrazolo[3,4-d]pyrimidine | EGFR Tyrosine Kinase | 0.034 µM | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Its trustworthiness stems from its reliance on the activity of mitochondrial dehydrogenases, which are only active in living cells.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial enzymes in viable cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
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Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.
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Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
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Incubation: Incubate the plate for 48-72 hours under the same conditions.
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MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of this stock solution to each well and incubate for another 4 hours. During this time, visible purple precipitates will form in the wells with viable cells.
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Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
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Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Visualization: Anticancer Screening Workflow
The following diagram illustrates a typical workflow for identifying and characterizing the anticancer properties of novel pyrazolo[3,4-d]thiazole derivatives.
Sources
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